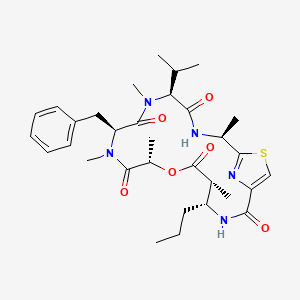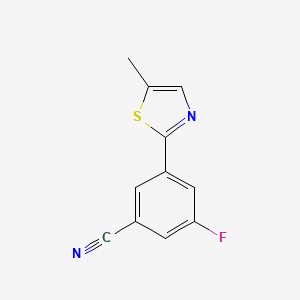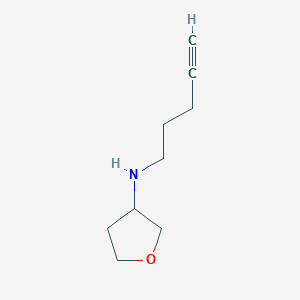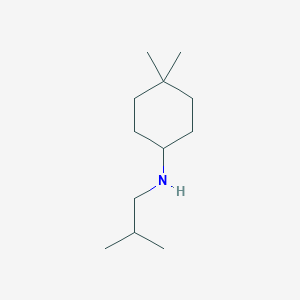
Ulongamide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ulongamide A is a cyclic depsipeptide isolated from marine cyanobacteria, specifically from the genus Lyngbya. This compound belongs to a class of natural products known for their diverse biological activities and complex structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of Ulongamide A involves multiple steps, including the formation of peptide bonds and the incorporation of unique amino acid residues. The synthesis typically starts with the preparation of individual amino acid building blocks, followed by their sequential coupling to form the cyclic depsipeptide structure. Key steps include the use of protecting groups to ensure selective reactions and the final cyclization to form the macrocyclic ring .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. advances in synthetic chemistry and biotechnology may enable scalable production methods in the future. Currently, the compound is primarily obtained through extraction from marine cyanobacteria, followed by purification using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Ulongamide A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated analogs. Substitution reactions can introduce various functional groups, enhancing the compound’s biological properties .
Wissenschaftliche Forschungsanwendungen
Ulongamide A has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Ulongamide A involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to proteins involved in cellular processes, such as actin polymerization and signal transduction. By modulating these pathways, this compound can exert various biological effects, including cytotoxicity against cancer cells and inhibition of microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ulongamide A is structurally related to other cyclic depsipeptides, such as lyngbyabellin A, kakeromamide B, and bouillonamide. These compounds share similar amino acid residues and macrocyclic structures .
Uniqueness
What sets this compound apart from its analogs is its unique combination of amino acid residues and the presence of specific functional groups that contribute to its distinct biological activities. For example, the presence of a thiazole ring in this compound enhances its antimicrobial properties compared to other cyclic depsipeptides .
Eigenschaften
CAS-Nummer |
452897-96-0 |
|---|---|
Molekularformel |
C32H45N5O6S |
Molekulargewicht |
627.8 g/mol |
IUPAC-Name |
(2S,5S,8S,11S,14R,15R)-8-benzyl-2,6,9,11,14-pentamethyl-5-propan-2-yl-15-propyl-12-oxa-20-thia-3,6,9,16,21-pentazabicyclo[16.2.1]henicosa-1(21),18-diene-4,7,10,13,17-pentone |
InChI |
InChI=1S/C32H45N5O6S/c1-9-13-23-19(4)32(42)43-21(6)30(40)36(7)25(16-22-14-11-10-12-15-22)31(41)37(8)26(18(2)3)28(39)33-20(5)29-35-24(17-44-29)27(38)34-23/h10-12,14-15,17-21,23,25-26H,9,13,16H2,1-8H3,(H,33,39)(H,34,38)/t19-,20+,21+,23-,25+,26+/m1/s1 |
InChI-Schlüssel |
LKFYCKOJWDHZOF-XJRDRPONSA-N |
Isomerische SMILES |
CCC[C@@H]1[C@H](C(=O)O[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C2=NC(=CS2)C(=O)N1)C)C(C)C)C)CC3=CC=CC=C3)C)C)C |
Kanonische SMILES |
CCCC1C(C(=O)OC(C(=O)N(C(C(=O)N(C(C(=O)NC(C2=NC(=CS2)C(=O)N1)C)C(C)C)C)CC3=CC=CC=C3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylic acid](/img/structure/B15279029.png)
![6-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15279030.png)
![N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine](/img/structure/B15279041.png)




![7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15279071.png)

![5-[(6-Methoxy-8-quinolyl)amino]pentanenitrile](/img/structure/B15279084.png)
![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B15279092.png)

![Methyl 4-((7-hydroxy-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate](/img/structure/B15279103.png)
